molecular formula C11H19ClN2O2 B6242984 rac-(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans CAS No. 2742623-25-0

rac-(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans

Cat. No.: B6242984
CAS No.: 2742623-25-0
M. Wt: 246.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a promising candidate for therapeutic development.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process that includes cyclohexane functionalization, oxazoline ring formation, and subsequent aminomethylation. The specific steps can vary, but one commonly used route involves the initial protection of the cyclohexane hydroxyl group, followed by the introduction of the oxazoline moiety using a base-catalyzed cyclization reaction. The final step usually involves a reductive amination to introduce the amine functionality.

Industrial Production Methods: : On an industrial scale, the production of rac-(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans would leverage large-scale chemical reactors capable of precise temperature and pressure control. The process would also involve continuous monitoring to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The oxazoline ring can be oxidized to form various derivatives.

  • Reduction: : The nitro group within the structure can be reduced under catalytic conditions.

  • Substitution: : Halogenation and other nucleophilic substitutions can occur, especially in the presence of strong bases or acids.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: : Common reagents include palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: : Conditions often involve the use of strong bases like sodium hydride or acids like hydrochloric acid.

Major Products: : The major products of these reactions depend on the specific conditions but typically include various substituted derivatives of the parent compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

  • Medicine: : Explored for its therapeutic potential, especially in the treatment of neurological disorders.

  • Industry: : Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which rac-(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets: : Primarily interacts with neurotransmitter receptors and enzymes.

  • Pathways Involved: : Modulates various signaling pathways, leading to changes in cellular activity and neurotransmitter release.

Comparison with Similar Compounds

Comparison: : Compared to other similar compounds, rac-(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans offers unique advantages due to its specific structure, which allows for selective binding to its targets.

List of Similar Compounds

  • rac-(1r,4r)-4-[(2-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans

  • rac-(1r,4r)-4-[(3-ethyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans

  • rac-(1r,4r)-4-[(3-propyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine hydrochloride, trans

These similarities and differences highlight the unique characteristics and potential of this compound in various applications.

Properties

CAS No.

2742623-25-0

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.